

Crystal Structure Analysis of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Pyrrolidin-2-yl)pyrimidine

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation central to the crystal structure analysis of pyrimidine derivatives, with a specific focus on **4-(Pyrrolidin-2-yl)pyrimidine**. While a definitive crystal structure for **4-(Pyrrolidin-2-yl)pyrimidine** is not publicly available at the time of this publication, this guide leverages data from structurally related compounds and established analytical protocols to provide a comprehensive framework for its study. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4] The pyrrolidine moiety is also a prevalent feature in many biologically active compounds.[5] Understanding the three-dimensional arrangement of atoms within **4-(Pyrrolidin-2-yl)pyrimidine** is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics.

I. Crystallographic Data of a Structurally Related Compound

To provide a relevant crystallographic context, we present the data for a closely related molecule, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine.[6] This data offers valuable insights into the potential geometric parameters, bond lengths, and angles that might be observed in **4-(Pyrrolidin-2-yl)pyrimidine**.

Table 1: Crystal Data and Structure Refinement for 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine[6]

Parameter	Value
Empirical Formula	C13H20N4
Formula Weight	232.33
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.344 (3)
b (Å)	8.766 (4)
c (Å)	12.056 (6)
α (°)	79.10 (3)
β (°)	86.05 (3)
γ (°)	85.72 (3)
Volume (Å ³)	655.6 (6)
Z	2
Density (calculated) (Mg/m ³)	1.177
Absorption Coefficient (mm ⁻¹)	0.074
F(000)	252
Crystal Size (mm ³)	0.20 x 0.18 x 0.02
Theta range for data collection (°)	2.05 to 25.00
Index ranges	-7<=h<=7, -10<=k<=10, -14<=l<=14
Reflections collected	8712
Independent reflections	2302 [R(int) = 0.0221]
Completeness to theta = 25.00°	99.8 %

Absorption correction	Multi-scan
Max. and min. transmission	0.9985 and 0.9852
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2302 / 0 / 155
Goodness-of-fit on F ²	1.133
Final R indices [I>2sigma(I)]	R1 = 0.0663, wR2 = 0.2272
R indices (all data)	R1 = 0.0863, wR2 = 0.2541
Largest diff. peak and hole (e.Å ⁻³)	0.243 and -0.198

II. Experimental Protocols

The determination of a crystal structure for a small molecule like **4-(Pyrrolidin-2-yl)pyrimidine** involves a series of well-defined steps, from crystal growth to data analysis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Synthesis and Crystallization

The initial step is the synthesis of the target compound, **4-(Pyrrolidin-2-yl)pyrimidine**. Various synthetic routes for pyrimidine derivatives have been reported.[\[12\]](#)[\[13\]](#) Following successful synthesis and purification, the crucial step of growing single crystals of sufficient quality for X-ray diffraction is undertaken. Common crystallization techniques for small organic molecules include:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution can induce crystallization.
- **Cooling Crystallization:** A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head and placed in an X-ray diffractometer.^{[7][10]} The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.^[11] Data collection parameters, such as exposure time, crystal-to-detector distance, and oscillation range, are optimized to obtain a complete and high-quality dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved to obtain an initial electron density map. For small molecules, direct methods are typically employed to solve the structure.^[11] This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

III. Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for small molecule crystal structure determination.

Caption: Experimental workflow for crystal structure analysis.

Signaling Pathway Involvement

Pyrimidine derivatives are integral to fundamental cellular processes, primarily through their role in nucleotide metabolism.^{[14][15][16][17][18]} The de novo and salvage pathways are the two main routes for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.^{[17][18]} Aberrations in these pathways are implicated in various diseases, including cancer, making them attractive targets for drug development.

Caption: Pyrimidine metabolism and potential drug targets.

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